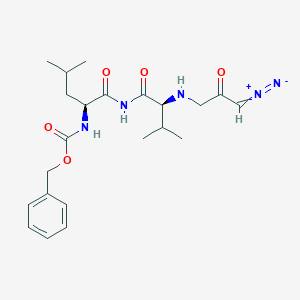
Z-Leu-Val-Gly diazomethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) is a complex organic compound with a molecular formula of C22H31N5O5 This compound is notable for its intricate structure, which includes a diazo group, a leucyl residue, and a phenylmethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves multiple steps, typically starting with the protection of the amino group of L-valinamide. The phenylmethoxycarbonyl group is introduced using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The leucyl residue is then coupled to the protected valinamide using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the diazo group is introduced through a diazo transfer reaction using a diazo transfer reagent such as imidazole-1-sulfonyl azide hydrochloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a diazonium salt.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Diazonium salts.
Reduction: Amines.
Substitution: Substituted amides or esters.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Z-Leu-Val-Gly diazomethyl ketone functions primarily as an irreversible inhibitor of human cysteine proteinases. These enzymes play critical roles in various biological processes, including protein degradation, cell signaling, and immune responses. The compound mimics part of the cysteine proteinase-binding center, allowing it to effectively inhibit these enzymes by forming stable covalent bonds with their active sites .
Medicinal Chemistry Applications
In medicinal chemistry, this compound is utilized for designing targeted therapies against diseases where cysteine proteases are implicated, such as cancer and inflammatory disorders.
Cancer Treatment
Cysteine proteases are often overexpressed in cancer cells and contribute to tumor progression and metastasis. Inhibitors like this compound are being investigated for their potential to slow down cancer cell proliferation by inhibiting these enzymes .
Anti-inflammatory Properties
Research indicates that cysteine protease inhibitors can reduce inflammation by modulating immune responses. This compound has shown promise in preclinical studies for its ability to decrease inflammatory markers in various models .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound and related compounds in clinical and preclinical settings.
Future Directions in Research
The ongoing research into this compound focuses on enhancing its selectivity and bioavailability as a therapeutic agent. Modifications to the compound's structure may lead to improved efficacy against specific cysteine proteases involved in various diseases.
Structural Modifications
Future studies may explore the synthesis of analogs with altered functional groups or backbone structures to increase potency and reduce off-target effects .
Combination Therapies
Investigating the use of this compound in combination with other therapeutic agents could enhance treatment outcomes for diseases such as cancer and chronic inflammatory conditions.
Mecanismo De Acción
The mechanism of action of L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This compound may also modulate biological pathways by interacting with enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl-N-(3-diazo-2-oxopropyl)-(9CI)
- L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanylglycyl-
Uniqueness
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diazo group, in particular, allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
119670-30-3 |
|---|---|
Fórmula molecular |
C22H31N5O5 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-2-[(3-diazo-2-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1 |
Clave InChI |
ZLDBPOCJCXPVND-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Sinónimos |
N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane Z-LVG-CHN2 Z-LVG-diazomethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















